N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a biphenyl group, a hydroxypropyl chain, a pyrazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Hydroxypropyl Chain Addition: The hydroxypropyl chain can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl derivative is replaced by a hydroxypropyl group.
Pyrazole Ring Formation: The pyrazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.
Sulfonamide Group Introduction: The sulfonamide group can be introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid or sulfuric acid.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Introduction of various functional groups onto the biphenyl ring.
Scientific Research Applications
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or polymers.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The biphenyl group can facilitate binding to hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. This compound may inhibit enzyme activity or modulate receptor function by stabilizing or destabilizing specific protein conformations.
Comparison with Similar Compounds
Similar Compounds
- N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide
- N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-1-ethyl-1H-pyrazole-4-sulfonamide
Uniqueness
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxypropyl chain, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-19(23,14-21-26(24,25)18-12-20-22(2)13-18)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-13,21,23H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHBTOPGJSIDGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CN(N=C1)C)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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